Methyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate
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Overview
Description
Methyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is a complex organic compound that features a naphthofuran core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthofuran Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the naphthofuran ring.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Sulfonamide derivatives.
Scientific Research Applications
Methyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: Its unique structural properties make it a candidate for the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of Methyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The sulfonyl group is known to enhance binding affinity to target proteins, while the naphthofuran core provides structural rigidity and stability.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-(2-methyl-2-propanyl)naphtho[1,2-b]furan-3-carboxylate
- Methyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-ethylnaphtho[1,2-b]furan-3-carboxylate
Uniqueness
Methyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 2,5-dimethylphenylsulfonyl group enhances its solubility and reactivity, making it more versatile in various chemical reactions compared to its analogs.
Properties
IUPAC Name |
methyl 5-[(2,5-dimethylphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5S/c1-13-9-10-14(2)20(11-13)30(26,27)24-19-12-18-21(23(25)28-4)15(3)29-22(18)17-8-6-5-7-16(17)19/h5-12,24H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXFBPTWNRPPNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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